molecular formula C24H36N2 B13793256 3,6-Dioctylbenzene-1,2-dicarbonitrile

3,6-Dioctylbenzene-1,2-dicarbonitrile

Cat. No.: B13793256
M. Wt: 352.6 g/mol
InChI Key: CBCCKPOQISXJJT-UHFFFAOYSA-N
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Description

3,6-Dioctylbenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two octyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioctylbenzene-1,2-dicarbonitrile typically involves the reaction of octyl-substituted benzene derivatives with nitrile-containing reagents. One common method is the [4 + 2] annulation reaction, where donor-acceptor cyclopropanes react with cyanoacrylates under basic conditions, such as using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst . This reaction proceeds through a series of steps including ring opening, intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioctylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the octyl groups and nitrile groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 3,6-Dioctylbenzene-1,2-dicarbonitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The nitrile groups act as electron acceptors, while the octyl groups provide steric hindrance and influence the compound’s solubility and reactivity. In photoredox catalysis, the compound can undergo single electron transfer (SET) processes, facilitating various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioctylbenzene-1,2-dicarbonitrile is unique due to the presence of long octyl chains, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electron transport are critical factors.

Properties

Molecular Formula

C24H36N2

Molecular Weight

352.6 g/mol

IUPAC Name

3,6-dioctylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H36N2/c1-3-5-7-9-11-13-15-21-17-18-22(24(20-26)23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

CBCCKPOQISXJJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=C(C=C1)CCCCCCCC)C#N)C#N

Origin of Product

United States

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